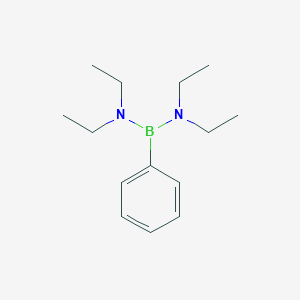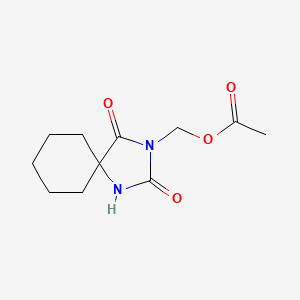
Chloro(triethyl)phosphanium;gold(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(triethyl)phosphanium;gold(1+), also known as (Triethylphosphine)gold(I) chloride, is a coordination complex with the chemical formula (C2H5)3PAuCl. This compound is a gold(I) complex where gold is coordinated to a triethylphosphine ligand and a chloride ion. It is a colorless solid that is commonly used as a reagent in various chemical reactions and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloro(triethyl)phosphanium;gold(1+) can be synthesized through the reaction of gold(I) chloride with triethylphosphine. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as dichloromethane or ethanol. The reaction can be represented as follows:
AuCl+(C2H5)3P→(C2H5)3PAuCl
Industrial Production Methods
In an industrial setting, the production of Chloro(triethyl)phosphanium;gold(1+) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(triethyl)phosphanium;gold(1+) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands such as phosphines, amines, or halides.
Oxidation and Reduction Reactions: The gold(I) center can be oxidized to gold(III) or reduced to metallic gold under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other phosphines, amines, or halides. The reactions are typically carried out in solvents like dichloromethane or ethanol.
Oxidation Reactions: Oxidizing agents such as chlorine or bromine can be used to oxidize the gold(I) center.
Reduction Reactions: Reducing agents like sodium borohydride or hydrazine can reduce the gold(I) center to metallic gold.
Major Products Formed
Substitution Reactions: The major products are new gold(I) complexes with different ligands.
Oxidation Reactions: The major product is gold(III) complexes.
Reduction Reactions: The major product is metallic gold.
Wissenschaftliche Forschungsanwendungen
Chloro(triethyl)phosphanium;gold(1+) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cyclization and isomerization reactions.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in cancer therapy.
Wirkmechanismus
The mechanism of action of Chloro(triethyl)phosphanium;gold(1+) involves its ability to coordinate with various ligands and participate in catalytic cycles. The gold(I) center can activate substrates by coordinating to them, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloro(triphenylphosphine)gold(I): This compound has a similar structure but with triphenylphosphine as the ligand instead of triethylphosphine.
Chloro(dimethylsulfide)gold(I): This compound has dimethylsulfide as the ligand.
Chloro(trimethylphosphine)gold(I): This compound has trimethylphosphine as the ligand
Uniqueness
Chloro(triethyl)phosphanium;gold(1+) is unique due to its specific ligand, triethylphosphine, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in research and industrial applications .
Eigenschaften
Molekularformel |
C6H15AuClP+2 |
|---|---|
Molekulargewicht |
350.58 g/mol |
IUPAC-Name |
chloro(triethyl)phosphanium;gold(1+) |
InChI |
InChI=1S/C6H15ClP.Au/c1-4-8(7,5-2)6-3;/h4-6H2,1-3H3;/q2*+1 |
InChI-Schlüssel |
OGQFCVFWRBMPLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC[P+](CC)(CC)Cl.[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


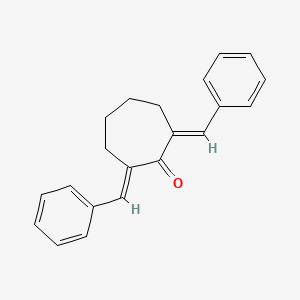
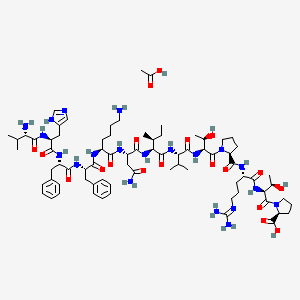
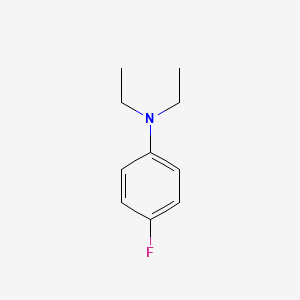


![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)
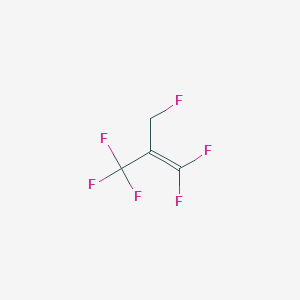

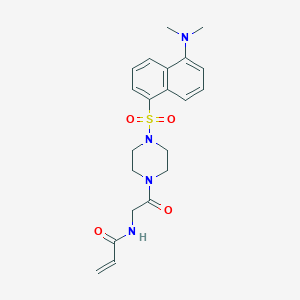
![[4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid](/img/structure/B14752008.png)
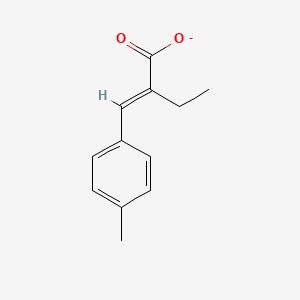
![13H-Benz[6,7]indolo[2,3-b]quinoxaline](/img/structure/B14752021.png)
